Cas no 1414958-21-6 (1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid)

1-(1,3-Thiazol-2-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound featuring a cyclopropane ring fused with a thiazole moiety and a carboxylic acid functional group. This structure imparts unique reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The thiazole ring enhances its potential as a bioactive scaffold, while the cyclopropane group contributes to conformational rigidity, influencing molecular interactions. The carboxylic acid functionality allows for further derivatization, enabling its use in coupling reactions or as a building block for more complex structures. Its well-defined chemical properties and versatility make it suitable for applications in drug discovery and material science.
1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid structure
1414958-21-6 structure
商品名:1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid
CAS番号:1414958-21-6
MF:C7H7NO2S
メガワット:169.200980424881
MDL:MFCD22689364
CID:4771023
PubChem ID:67256098

1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-Thiazol-2-yl-cyclopropanecarboxylic acid
    • SB33380
    • 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid
    • MDL: MFCD22689364
    • インチ: 1S/C7H7NO2S/c9-6(10)7(1-2-7)5-8-3-4-11-5/h3-4H,1-2H2,(H,9,10)
    • InChIKey: ULMHLCGGMJTYML-UHFFFAOYSA-N
    • ほほえんだ: S1C=CN=C1C1(C(=O)O)CC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 191
  • トポロジー分子極性表面積: 78.4
  • 疎水性パラメータ計算基準値(XlogP): 0.8

1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB529978-250mg
1-Thiazol-2-yl-cyclopropanecarboxylic acid; .
1414958-21-6
250mg
€816.30 2025-02-16
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
90R0410-250mg
1-Thiazol-2-yl-cyclopropanecarboxylic acid
1414958-21-6 96%
250mg
¥5228.88 2025-02-20
Enamine
EN300-1850628-0.05g
1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid
1414958-21-6 95%
0.05g
$344.0 2023-11-13
abcr
AB529978-250 mg
1-Thiazol-2-yl-cyclopropanecarboxylic acid; .
1414958-21-6
250MG
€857.00 2023-02-01
Enamine
EN300-1850628-10.0g
1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid
1414958-21-6 95%
10g
$6390.0 2023-06-02
eNovation Chemicals LLC
D971760-500mg
1-Thiazol-2-yl-cyclopropanecarboxylic acid
1414958-21-6 95%
500mg
$940 2024-07-28
abcr
AB529978-100mg
1-Thiazol-2-yl-cyclopropanecarboxylic acid; .
1414958-21-6
100mg
€519.50 2025-02-16
A2B Chem LLC
AE60766-250mg
1-Thiazol-2-yl-cyclopropanecarboxylic acid
1414958-21-6 95%
250mg
$809.00 2024-04-20
Enamine
EN300-1850628-10g
1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid
1414958-21-6 95%
10g
$6390.0 2023-11-13
1PlusChem
1P009W5A-500mg
1-Thiazol-2-yl-cyclopropanecarboxylic acid
1414958-21-6 95%
500mg
$1494.00 2024-06-21

1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid 関連文献

1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acidに関する追加情報

Introduction to 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid (CAS No. 1414958-21-6)

1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid is a structurally intriguing compound that has garnered significant attention in the field of medicinal chemistry due to its unique scaffold and potential biological activities. With the CAS number 1414958-21-6, this molecule represents a fusion of heterocyclic chemistry and cyclopropane moieties, which are known for their ability to enhance molecular rigidity and interact with biological targets in novel ways. The presence of a thiazole ring, a well-documented pharmacophore in drug discovery, further underscores the compound's relevance in developing therapeutic agents.

The thiazole core is a sulfur-containing heterocycle that is widely prevalent in natural products and pharmacologically active compounds. Its ability to engage with various biological receptors and enzymes makes it a cornerstone in medicinal chemistry. In 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid, the thiazole moiety is linked to a cyclopropane ring, which is another structural feature known for its bioisosteric properties. This combination not only introduces spatial constraints but also allows for diverse interactions with biological systems, making it a promising candidate for further exploration.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such compounds with high precision. The cyclopropane ring in 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid can serve as a key pharmacophoric element, facilitating optimal positioning within active sites of target proteins or enzymes. This structural feature has been exploited in the design of molecules targeting various diseases, including inflammatory disorders and infectious diseases.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The versatility of the thiazole-cyclopropane scaffold allows for modifications at multiple positions, enabling the synthesis of derivatives with tailored biological activities. For instance, functionalization at the carboxylic acid group can yield esters or amides, which can be further explored for their pharmacological properties. Similarly, modifications at the thiazole ring can introduce additional substituents that enhance binding affinity or selectivity.

In the realm of drug discovery, 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid has been investigated for its potential role in modulating inflammatory pathways. Thiazole derivatives are known to exhibit anti-inflammatory effects by interacting with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The cyclopropane ring may further enhance these interactions by providing steric constraints that improve binding efficiency. Preliminary studies suggest that this compound may have significant therapeutic potential in conditions characterized by excessive inflammation.

The synthesis of 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid presents an interesting challenge due to the need to integrate two distinct heterocyclic systems into a single molecule. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. Advances in synthetic methodologies, such as transition metal-catalyzed reactions and cross-coupling techniques, have made it possible to construct complex scaffolds more efficiently. These innovations have not only streamlined the synthesis of this compound but also opened up new avenues for exploring related molecules.

From a computational perspective, virtual screening and structure-based drug design have been instrumental in identifying promising candidates like 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid. By leveraging large databases of chemical structures and biological targets, researchers can rapidly assess the potential of this compound without resorting to extensive experimental screening. This approach has significantly reduced the time and cost associated with drug discovery while improving the success rate of lead identification.

The future prospects of 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid are promising, with ongoing research focused on elucidating its mechanism of action and exploring its potential applications in therapeutic settings. Collaborative efforts between synthetic chemists, biologists, and computational scientists are essential for translating laboratory findings into clinical applications. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play a crucial role in addressing unmet medical needs.

In conclusion, 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid (CAS No. 1414958-21-6) represents a fascinating example of how structural innovation can lead to novel pharmacological entities. Its unique combination of heterocyclic moieties and functional groups makes it a valuable asset in medicinal chemistry research. With continued investigation and development, thiazole-cyclopropane derivatives are poised to make significant contributions to drug discovery and development efforts worldwide.

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